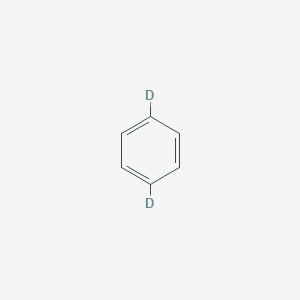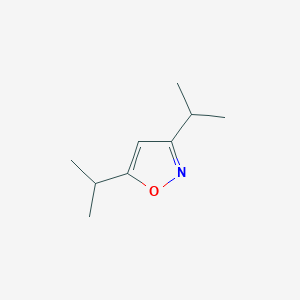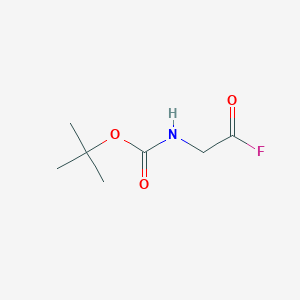
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate, also known as TFMC, is a carbamate compound that has been extensively studied for its potential applications in scientific research. TFMC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 183.18 g/mol. In
Mechanism of Action
The mechanism of action of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate involves the formation of a covalent bond between the carbamate group of the compound and the active site of acetylcholinesterase or butyrylcholinesterase. This covalent bond prevents the enzymes from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can have a range of physiological effects.
Biochemical and Physiological Effects
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has been shown to have a range of biochemical and physiological effects, including an increase in cholinergic neurotransmission, an increase in the release of acetylcholine, and an increase in the density of acetylcholine receptors. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has also been shown to have neuroprotective effects, particularly in the context of Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate for lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of cholinergic neurotransmission in various physiological processes. However, one limitation of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate is its potential toxicity, particularly at high concentrations. Careful dosage and safety considerations are necessary when using 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate in lab experiments.
Future Directions
There are several future directions for research on 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate, including its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate may also have potential applications in the treatment of other diseases that involve dysregulation of cholinergic neurotransmission, such as schizophrenia and depression. Further research is also needed to explore the potential toxicity of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate and to develop safer and more effective derivatives of the compound.
Scientific Research Applications
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the regulation of cholinergic neurotransmission. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the metabolism of acetylcholine.
properties
CAS RN |
133010-01-2 |
|---|---|
Product Name |
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate |
Molecular Formula |
C7H12FNO3 |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
InChI Key |
ULQZUCUHAZNBPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
synonyms |
Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
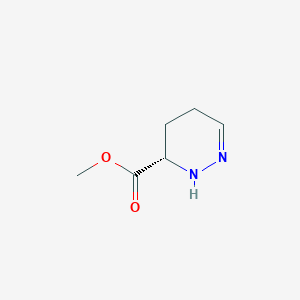



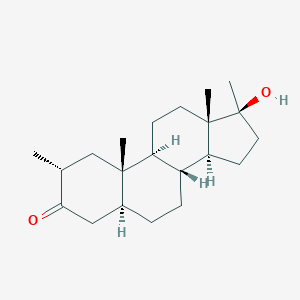

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
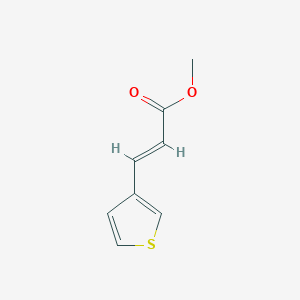
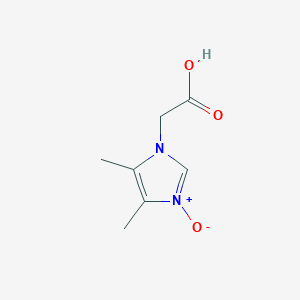
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
